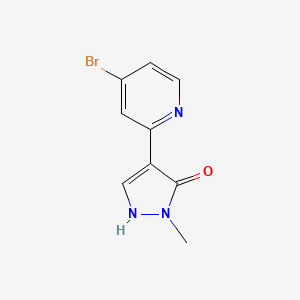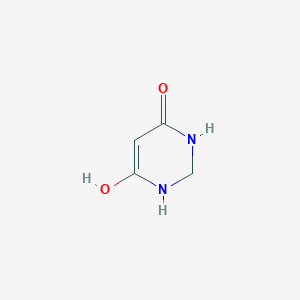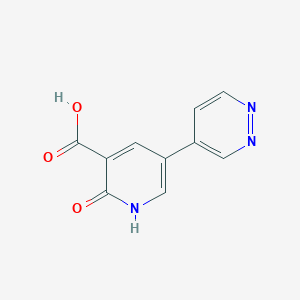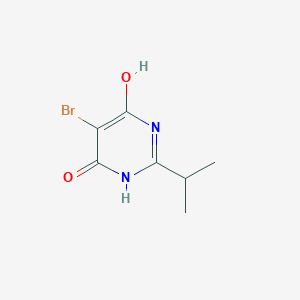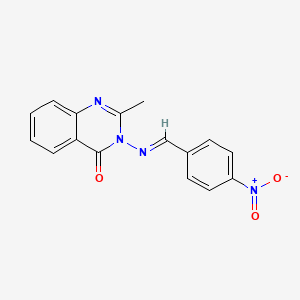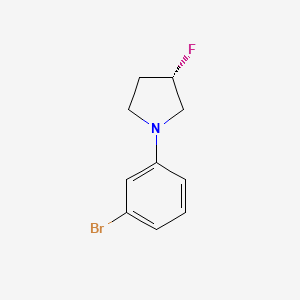![molecular formula C8H9ClN4O2 B12925044 [(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate](/img/structure/B12925044.png)
[(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a pyridazine ring substituted with a chlorine atom and a hydrazinylidene group, which is further connected to an ethyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate typically involves the condensation of 6-chloropyridazine-3-carbohydrazide with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
[(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential to inhibit specific enzymes and receptors involved in disease pathways. Its structural features allow for the design of analogs with improved efficacy and selectivity.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of [(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the compound can bind to receptor sites, modulating signal transduction pathways and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2E)-2-[(6-bromopyridazin-3-yl)hydrazinylidene]ethyl] acetate
- [(2E)-2-[(6-fluoropyridazin-3-yl)hydrazinylidene]ethyl] acetate
- [(2E)-2-[(6-methylpyridazin-3-yl)hydrazinylidene]ethyl] acetate
Uniqueness
[(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate is unique due to the presence of the chlorine atom on the pyridazine ring, which imparts distinct electronic and steric properties. This substitution pattern influences the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for the development of new chemical entities.
Eigenschaften
Molekularformel |
C8H9ClN4O2 |
|---|---|
Molekulargewicht |
228.63 g/mol |
IUPAC-Name |
[(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate |
InChI |
InChI=1S/C8H9ClN4O2/c1-6(14)15-5-4-10-12-8-3-2-7(9)11-13-8/h2-4H,5H2,1H3,(H,12,13)/b10-4+ |
InChI-Schlüssel |
YZSBQFBWGADEEQ-ONNFQVAWSA-N |
Isomerische SMILES |
CC(=O)OC/C=N/NC1=NN=C(C=C1)Cl |
Kanonische SMILES |
CC(=O)OCC=NNC1=NN=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


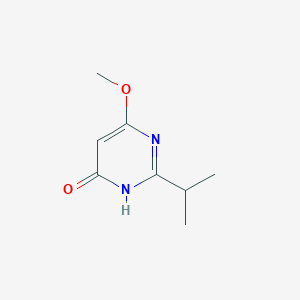
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B12924973.png)


![2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924999.png)

